2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
The compound 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide features a 2,6-difluorobenzamide core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 3. Similar benzamide derivatives, such as thifluzamide (a thiazole-containing fungicide) and diclosulam (a triazolopyrimidine sulfonamide herbicide), are known for pesticidal activity, highlighting the relevance of such scaffolds .
Properties
IUPAC Name |
2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c1-12-17(27-20(24-12)13-6-8-14(26-2)9-7-13)10-11-23-19(25)18-15(21)4-3-5-16(18)22/h3-9H,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNCNMKPHUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl acetic acid with thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,6-Difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways.
Comparison with Similar Compounds
Benzamide Derivatives with Fluorinated Aromatic Rings
Key Examples :
- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): A herbicide with a difluorophenyl group and pyridine-carboxamide core. Unlike the target compound, diflufenican lacks a thiazole ring but shares fluorine substituents, enhancing its lipophilicity and resistance to metabolic degradation .
- The absence of the thiazole-ethyl chain reduces steric complexity, likely lowering binding specificity compared to the target compound .
Structural Impact :
Heterocyclic Modifications: Thiazole vs. Triazole and Thiadiazole
Thiazole-Containing Analogs :
- Thifluzamide (N-(2,6-Dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide): Shares a thiazole-carboxamide backbone but incorporates bromine and trifluoromethoxy groups.
- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide: Features a thiazole-ethylamide linker similar to the target compound but lacks the methoxyphenyl group. The pivalamide terminus may confer greater hydrolytic stability .
Triazole/Thiadiazole Derivatives :
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a): A thiadiazole derivative with acetylpyridine and benzamide groups. The planar thiadiazole ring may enhance DNA intercalation properties, unlike the non-planar thiazole in the target compound .
- EP 3,532,474 B1 Compounds: Benzamides with fused triazolothiazine or triazolooxazepine rings.
Spectral Data :
- IR Spectroscopy : The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with compounds [4–6] in . Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, similar to triazole-thiones .
- NMR : The 4-methoxyphenyl group would produce distinct aromatic protons (δ 6.8–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm), contrasting with halogenated analogs (e.g., bromine in thifluzamide causing deshielding) .
Lipophilicity and Solubility :
Bioactivity Inference :
- Thiazole rings are associated with antifungal and herbicidal activity (e.g., thifluzamide), suggesting the target compound may share similar mechanisms, such as inhibition of succinate dehydrogenase .
- The methoxy group could modulate cytochrome P450 interactions, reducing metabolic clearance compared to compounds with electron-withdrawing substituents .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic molecule with potential therapeutic applications. Its structure includes a benzamide core, difluoro substituents, and a thiazole ring, which may contribute to its biological activity. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H18F2N2O2S
- Molecular Weight : 396.43 g/mol
Biological Activity Overview
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including:
- Antitumor Activity : Several thiazole derivatives have shown promising anticancer properties. For instance, studies have demonstrated that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of electron-donating groups like methoxy in the phenyl ring can enhance this activity.
Antitumor Activity
A study evaluating various thiazole derivatives indicated that specific substitutions on the thiazole ring significantly influenced their cytotoxic effects. For example, compounds with methyl groups on the phenyl ring showed enhanced activity against cancer cell lines such as A-431 and Jurkat cells . The compound may share similar mechanisms due to its structural components.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit varying degrees of antibacterial activity. In one study, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition of bacterial growth. The presence of the methoxy group in the compound is hypothesized to contribute positively to its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partly explained through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances antimicrobial and antitumor activity |
| Difluoro Substituents | Potentially increases lipophilicity and bioavailability |
| Thiazole Ring | Critical for cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
